molecular formula C17H13FN2OS B2917542 3-{[(2-Fluorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one CAS No. 895123-38-3

3-{[(2-Fluorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one

Cat. No.: B2917542
CAS No.: 895123-38-3
M. Wt: 312.36
InChI Key: VAHITVUQPWTHNT-UHFFFAOYSA-N
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Description

3-{[(2-Fluorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one is an organic compound that features a pyrazinone core structure This compound is characterized by the presence of a fluorophenyl group and a sulfanyl group attached to the pyrazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Fluorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one typically involves multiple steps. One common method includes the reaction of 2-fluorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with phenylhydrazine to form the pyrazinone ring. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Fluorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazinone ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(2-Fluorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(2-Fluorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, while the sulfanyl group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(2-Fluorophenyl)methyl]sulfanyl}-1-benzofuran-2-carboxylic acid
  • 2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N

Uniqueness

3-{[(2-Fluorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one is unique due to its specific combination of a pyrazinone core with a fluorophenyl and sulfanyl group. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-1-phenylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2OS/c18-15-9-5-4-6-13(15)12-22-16-17(21)20(11-10-19-16)14-7-2-1-3-8-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHITVUQPWTHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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